molecular formula C3H5N3 B1297571 N'-cyanoethanimidamide CAS No. 56563-07-6

N'-cyanoethanimidamide

Cat. No.: B1297571
CAS No.: 56563-07-6
M. Wt: 83.09 g/mol
InChI Key: KKZFHAKALPLYLL-UHFFFAOYSA-N
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Description

This compound has garnered interest due to its unique chemical and biological properties, making it a subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-cyanoethanimidamide can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: An improved industrial process for the preparation of ethyl N-cyanoethanimideate involves the reaction of acetonitrile, absolute ethanol, hydrogen chloride, and a cyanamide aqueous solution. This method boasts a high yield of 90% and a purity of 99.5% .

Chemical Reactions Analysis

Types of Reactions: N’-cyanoethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert N’-cyanoethanimidamide into its corresponding amine derivatives.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N’-cyanoethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways.

    Medicine: N’-cyanoethanimidamide derivatives have shown potential as therapeutic agents due to their biological activity.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-cyanoethanimidamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s nitrile group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • N-cyanoacetamidine
  • N-cyanoacetimidamide
  • 2-cyanoethanimidamide hydrochloride

Comparison: N’-cyanoethanimidamide is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable in various applications. For example, its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other cyanamide compounds .

Properties

IUPAC Name

N'-cyanoethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-3(5)6-2-4/h1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZFHAKALPLYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336716
Record name N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56563-07-6
Record name N'-cyanoethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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